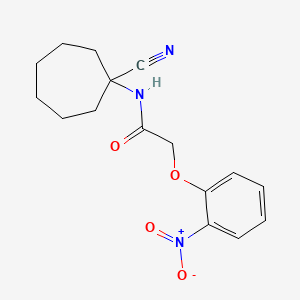
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as CC-3, and it is a member of the class of cycloheptanone derivatives. CC-3 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
CC-3 has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. CC-3 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. CC-3 has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, CC-3 has been studied for its potential anticancer properties.
Wirkmechanismus
The mechanism of action of CC-3 is not completely understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. CC-3 has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
CC-3 has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. CC-3 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CC-3 has been shown to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CC-3 in lab experiments is its relatively simple synthesis method. CC-3 also has a high yield using the aforementioned methods. However, one limitation is that CC-3 has limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
For CC-3 include further studies on its mechanism of action and its potential applications in various areas of scientific research. Additionally, studies on the pharmacokinetics and toxicity of CC-3 are needed to determine its safety and efficacy as a potential therapeutic agent. Finally, the development of new synthesis methods for CC-3 may improve its yield and solubility, making it more useful for lab experiments.
Synthesemethoden
CC-3 can be synthesized using various methods, including the reaction of 1-bromo-1-cycloheptanone with 2-nitrophenoxyacetic acid in the presence of a base. Another method involves the reaction of 2-nitrophenoxyacetic acid with cycloheptanone in the presence of a base and a dehydrating agent. The yield of CC-3 using these methods ranges from 50% to 70%.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c17-12-16(9-5-1-2-6-10-16)18-15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFNAJFWXLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



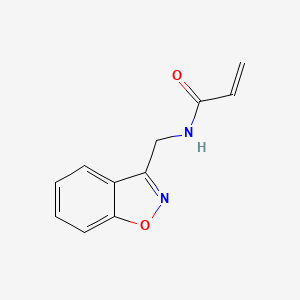
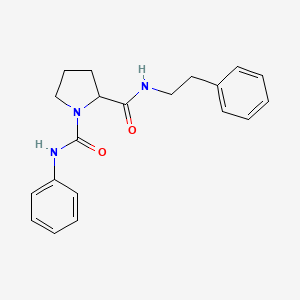
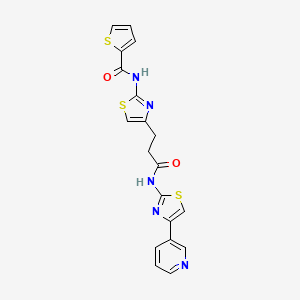
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
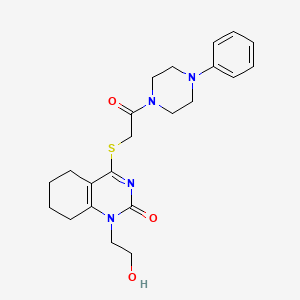
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)


![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

